Cas no 253120-47-7 (2-Amino-3-(methoxycarbonyl)benzoic acid)
2-Amino-3-(methoxycarbonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-3-carboxybenzoate
- 1,3-Benzenedicarboxylicacid, 2-amino-, 1-methyl ester
- 2-Amino-3-(methoxycarbonyl)benzoic acid
- 2-amino-3-methoxycarbonylbenzoic acid
- 2-Amino-isophthalic acid monomethyl ester
- 2-Aminoisophthalicacidmonomethylester
- 2-amino-3-(methoxycabonyl)benzoic acid
- 253120-47-7
- 2-amino-isophthalic acid monomethyl ester, AldrichCPR
- 2-Aminoisophthalic acid monomethyl ester
- W-206946
- AM807372
- CS-0098121
- DTXSID50383436
- MFCD06200897
- UXQCFHRNRAGKOY-UHFFFAOYSA-N
- SCHEMBL465737
- PS-3725
- 3-(methoxycarbonyl)-2-aminobenzoic acid
- FT-0644128
- EN300-197856
- 2-amino-3-(methoxycarbonyl)benzoicacid
- AKOS006344482
- AC-9128
- A13753
- 2-Amino-isophthalicacidmonomethylester
- DS-0780
- DB-002069
- METHYL2-AMINO-3-CARBOXYBENZOATE
- 2-Amino-isophthalic acid monomethyl ester;Methyl 2-amino-3-carboxybenzoate 97%;1,3-Benzenedicarboxylicacid,2-amino-,monomethylester(9CI);2-Amino-3-(methoxycarbonyl)benzoic acid;1,3-Benzenedicarboxylic acid, 2-amino-, 1-methyl ester
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- MDL: MFCD06200897
- Inchi: 1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12)
- InChI Key: UXQCFHRNRAGKOY-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C(C(=O)O)C=1N)=O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 89.6A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.4±0.1 g/cm3
- Melting Point: 160-167 °C
- Boiling Point: 370.4±32.0 °C at 760 mmHg
- Flash Point: 177.8±25.1 °C
- Refractive Index: 1.609
- PSA: 89.62000
- LogP: 1.33480
2-Amino-3-(methoxycarbonyl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- Storage Condition:Room temperature
2-Amino-3-(methoxycarbonyl)benzoic acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-3-(methoxycarbonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M828179-1g |
Methyl 2-amino-3-carboxybenzoate |
253120-47-7 | 95% | 1g |
¥497.70 | 2022-09-01 | |
| TRC | A898868-50mg |
2-Amino-3-(methoxycarbonyl)benzoic Acid |
253120-47-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898868-100mg |
2-Amino-3-(methoxycarbonyl)benzoic Acid |
253120-47-7 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A898868-500mg |
2-Amino-3-(methoxycarbonyl)benzoic Acid |
253120-47-7 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Matrix Scientific | 073875-1g |
2-Amino-3-(methoxycarbonyl)benzoic acid, 95+% |
253120-47-7 | 95+% | 1g |
$195.00 | 2023-09-10 | |
| Matrix Scientific | 073875-5g |
2-Amino-3-(methoxycarbonyl)benzoic acid, 95+% |
253120-47-7 | 95+% | 5g |
$630.00 | 2023-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63510-250mg |
2-Amino-3-(methoxycarbonyl)benzoic acid |
253120-47-7 | 95% | 250mg |
¥198.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63510-1g |
2-Amino-3-(methoxycarbonyl)benzoic acid |
253120-47-7 | 95% | 1g |
¥558.0 | 2022-04-27 | |
| Fluorochem | 040482-250mg |
2-Amino-isophthalic acid monomethyl ester |
253120-47-7 | 97% | 250mg |
£71.00 | 2022-03-01 | |
| Fluorochem | 040482-1g |
2-Amino-isophthalic acid monomethyl ester |
253120-47-7 | 97% | 1g |
£130.00 | 2022-03-01 |
2-Amino-3-(methoxycarbonyl)benzoic acid Suppliers
2-Amino-3-(methoxycarbonyl)benzoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-Amino-3-(methoxycarbonyl)benzoic acid
Introduction to 2-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 253120-47-7)
2-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 253120-47-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AMCBA, is characterized by its unique structural features, which include an amino group, a methoxycarbonyl group, and a carboxylic acid moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.
The chemical structure of AMCBA is represented by the formula C9H10N2O4. The presence of the amino and carboxylic acid groups makes it a zwitterionic molecule under physiological conditions, which can influence its solubility, stability, and reactivity. The methoxycarbonyl group adds an additional layer of complexity, providing opportunities for further functionalization and derivatization.
In recent years, AMCBA has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored the use of AMCBA in the development of novel anti-inflammatory agents, anticancer drugs, and antimicrobial compounds.
A study published in the Journal of Medicinal Chemistry highlighted the use of AMCBA as a precursor in the synthesis of a series of substituted benzamides. These benzamides exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also demonstrated that the methoxycarbonyl group played a crucial role in enhancing the potency and selectivity of these compounds.
In another notable research effort, scientists at a leading pharmaceutical company investigated the potential of AMCBA-derived compounds as anticancer agents. They synthesized a library of AMCBA analogs and screened them for their ability to inhibit cancer cell proliferation. One of the lead compounds showed promising results in both in vitro and in vivo models, effectively reducing tumor growth without significant toxicity to normal cells.
The antimicrobial properties of AMCBA-based compounds have also been explored. A study published in the Antimicrobial Agents and Chemotherapy journal reported that certain AMCBA derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Beyond its applications in drug discovery, AMCBA has also found use in other areas of chemical research. For example, it has been employed as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes have shown interesting catalytic properties, making them useful in organic synthesis reactions such as C-C bond formation and oxidation processes.
The synthetic accessibility of AMCBA is another factor contributing to its popularity among researchers. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 3-methoxycarbonylbenzoyl chloride with ammonia or an appropriate amine derivative. This approach provides high yields and purity levels, making it suitable for large-scale production.
In conclusion, 2-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 253120-47-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive starting material for the development of novel therapeutic agents with diverse biological activities. As research in this area continues to advance, it is likely that new applications and derivatives of AMCBA will emerge, further expanding its utility in various scientific disciplines.
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